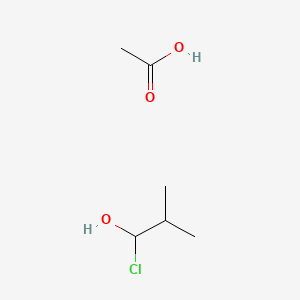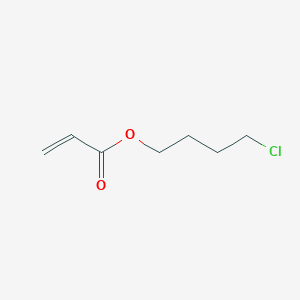
4-Chlorobutyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobutyl acrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used primarily in the production of polymers and copolymers. These materials are utilized in various applications, including adhesives, coatings, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl acrylate can be synthesized through the esterification of acrylic acid with 4-chlorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobutyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: The acrylate group allows the compound to undergo polymerization, forming long-chain polymers and copolymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the chlorine atom with other functional groups.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products Formed:
Polymers and Copolymers: These are the primary products formed from the polymerization of this compound, used in various industrial applications.
Applications De Recherche Scientifique
4-Chlorobutyl acrylate has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and tissue engineering.
Industry: It is widely used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance .
Mécanisme D'action
The mechanism of action of 4-chlorobutyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound reacts with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of long-chain polymers with desired properties.
Comparaison Avec Des Composés Similaires
Butyl Acrylate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl Acrylate: Another similar compound, but with an ethyl group instead of a butyl group, resulting in different physical properties.
Methyl Acrylate: Contains a methyl group, making it more volatile and less suitable for certain applications compared to 4-chlorobutyl acrylate.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which allows for additional chemical modifications through substitution reactions. This makes it a versatile compound in the synthesis of specialized polymers and copolymers.
Propriétés
Numéro CAS |
2206-87-3 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
4-chlorobutyl prop-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-2-7(9)10-6-4-3-5-8/h2H,1,3-6H2 |
Clé InChI |
MSZCRKZKNKSJNU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


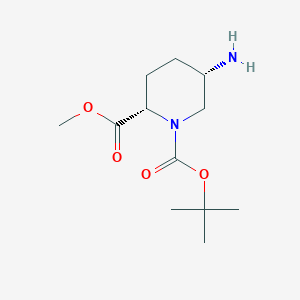
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
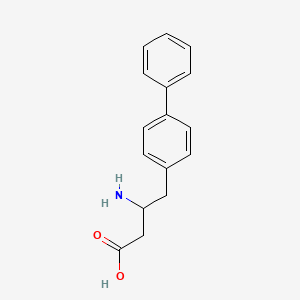
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
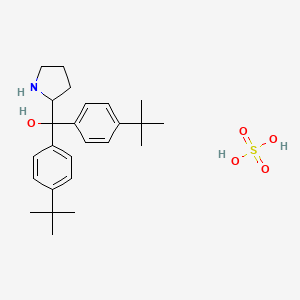
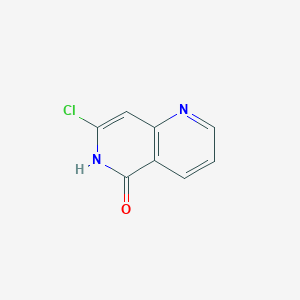
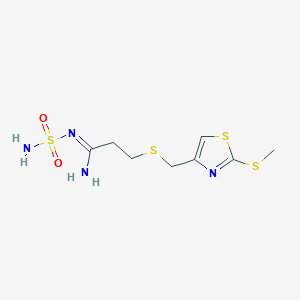
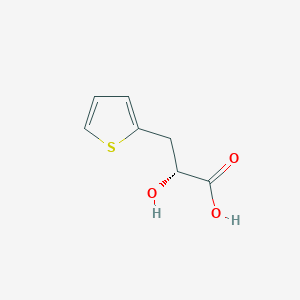
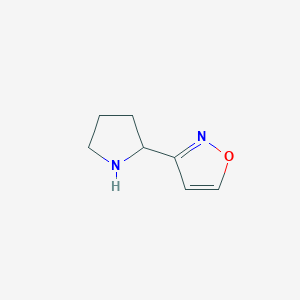

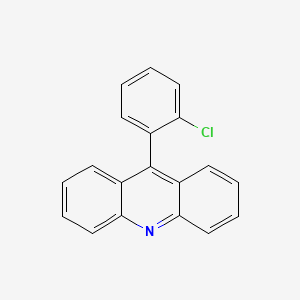
![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)
![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
